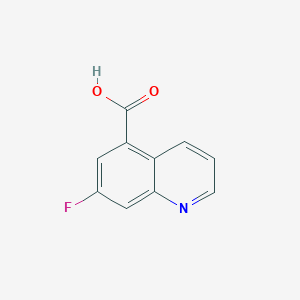

7-Fluoroquinoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoroquinoline-5-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of quinoline compounds, including 7-Fluoroquinoline-5-carboxylic acid, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinoline-5-carboxylic acid is characterized by a carboxyl functional group, CO2H, attached to a quinoline ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactions involving 7-Fluoroquinoline-5-carboxylic acid are diverse. For instance, nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Physical And Chemical Properties Analysis

7-Fluoroquinoline-5-carboxylic acid, like other carboxylic acids, has a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Aplicaciones Científicas De Investigación

Antibacterial Applications

Fluoroquinolones, a family of compounds that includes 7-Fluoroquinoline-5-carboxylic acid, have demonstrated significant antibacterial activity . They inhibit bacterial DNA-gyrase, which is crucial for bacteria reproduction . This unique mechanism of action allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .

Antioxidant Activities

In addition to their antibacterial properties, fluoroquinolones have also shown antioxidant activities . The radical scavenging activity of these compounds can be quantified using the DPPH assay .

Synthesis of Novel Quinoline Derivatives

7-Fluoroquinoline-5-carboxylic acid can be used in the synthesis of novel quinoline derivatives . For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes, a derivative of 7-Fluoroquinoline-5-carboxylic acid, can be synthesized using the Vilsmeier–Haack reaction . These derivatives can then be further modified to create a variety of compounds with potential biological activities .

Formation of Metal Complexes

Fluoroquinolones, including 7-Fluoroquinoline-5-carboxylic acid, can form complexes with metals . These complexes have potential applications in various fields, although the specific applications would depend on the properties of the individual complexes .

Mecanismo De Acción

Target of Action

The primary targets of 7-Fluoroquinoline-5-carboxylic acid, a member of the fluoroquinolones family, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

7-Fluoroquinoline-5-carboxylic acid inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

It is known that fluoroquinolones interfere with the function of dna gyrase and topoisomerase iv, enzymes that are essential for bacterial dna replication . This interference disrupts the normal cellular processes, leading to cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They have enhanced penetration ability through cell membranes, which contributes to their high antibacterial activity .

Result of Action

The action of 7-Fluoroquinoline-5-carboxylic acid results in the inhibition of bacterial DNA replication, leading to cell death . This makes it an effective antibacterial agent, especially against strains resistant to many other classes of antibacterials .

Safety and Hazards

7-Fluoroquinoline-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The future directions of research on 7-Fluoroquinoline-5-carboxylic acid and similar compounds are likely to focus on their synthesis and potential applications in the fields of industrial and synthetic organic chemistry . There is also interest in their potential biological and pharmaceutical activities .

Propiedades

IUPAC Name |

7-fluoroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBSIXAQDQPMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinoline-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)

![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)

![1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B2794478.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2794483.png)